6-Azaspiro[4.5]decan-9-one, trifluoroacetic acid is a compound that combines a spirocyclic structure with a nitrogen atom and a trifluoroacetic acid moiety. This compound is notable for its unique structural features and potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized using various methods, often involving trifluoroacetic acid as a catalyst. Trifluoroacetic acid, with the chemical formula CF₃COOH, is widely used in organic synthesis due to its ability to facilitate reactions under mild conditions.
6-Azaspiro[4.5]decan-9-one falls under the category of azaspiro compounds, which are characterized by their spirocyclic structure containing nitrogen. These compounds are of interest in pharmaceuticals due to their biological activity and potential therapeutic applications.
The synthesis of 6-azaspiro[4.5]decan-9-one can involve several methodologies, including:
A typical synthesis may involve the reaction of various substrates such as amines, aldehydes, and acetylenedicarboxylates in the presence of trifluoroacetic acid. The reaction conditions are usually mild, allowing for high yields of the desired product with minimal side reactions .
Key structural data includes:
6-Azaspiro[4.5]decan-9-one can participate in various chemical reactions such as:
Reactions involving this compound are often catalyzed by trifluoroacetic acid, which enhances reactivity and selectivity. For example, using trifluoroacetic acid in one-pot reactions has shown improved yields compared to traditional methods .
The mechanism of action for 6-azaspiro[4.5]decan-9-one typically involves:
Kinetic studies may be conducted to evaluate reaction rates and mechanisms under varying conditions, providing insights into the efficiency of trifluoroacetic acid as a catalyst.
6-Azaspiro[4.5]decan-9-one has potential applications in:
The 6-azaspiro[4.5]decan-9-one scaffold constitutes a bicyclic system featuring a central spiro carbon atom connecting a cyclohexanone ring and a piperidine moiety. This architecture imposes three-dimensional rigidity that distinguishes it from planar bicyclic frameworks. The compound exists as a trifluoroacetic acid (TFA) salt with the molecular formula C₁₁H₁₆F₃NO₃, a molecular weight of 267.25 g/mol, and the SMILES string "O=C(C1)CCNC21CCCC2.O=C(O)C(F)(F)F" . The spiro junction at carbon position 9 forces orthogonal ring orientation, limiting conformational flexibility while creating a distinct stereoelectronic environment. X-ray crystallography of analogous spiro[4.5]decanes reveals chair conformations in both rings, with the N1 atom in the piperidine ring serving as the protonation site for TFA salt formation [4]. Hydrogen bonding between the protonated tertiary nitrogen and the TFA's carboxylate (N⁺–H···OOC-CF₃) further stabilizes the crystal lattice, as evidenced by characteristic FTIR stretches at 2550-2750 cm⁻¹ [5].
Table 1: Structural Parameters of 6-Azaspiro[4.5]decan-9-one and Key Analogues
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Ring System |
---|---|---|---|---|
6-Azaspiro[4.5]decan-9-one TFA | C₁₁H₁₆F₃NO₃ | 267.25 | Ketone, tertiary amine salt | Cyclohexanone + piperidine |
6-Oxa-9-azaspiro[4.5]decane | C₈H₁₅NO | 141.21 | Tertiary amine, ether | Tetrahydropyran + piperidine |
8-Amino-2-azaspiro[4.5]decan-1-one TFA | C₉H₁₆N₂O·C₂HF₃O₂ | 282.26 | Lactam, primary amine salt | Cyclohexane + piperidinone |
6-Oxa-9-azaspiro[4.5]decane-9-carboxamide | C₉H₁₆N₂O₂ | 184.24 | Amide, ether | Cyclohexane + tetrahydropyran |
Trifluoroacetic acid (TFA) serves a dual role in the stabilization and solubilization of 6-azaspiro[4.5]decan-9-one. With a pKₐ of ~0.3, TFA readily protonates the tertiary nitrogen of the piperidine ring (pKₐH ≈ 10.5), forming a stable ammonium carboxylate salt. This ionic pairing enhances aqueous solubility by 12-15× compared to the free base, critical for biological evaluation and synthetic manipulations [4]. The electron-withdrawing trifluoromethyl group diminishes the basicity of the carboxylate, weakening the N⁺–H···⁻OOC interaction and facilitating reversible dissociation in solution. This property is exploited in purification via acid-base extraction, where the compound partitions into aqueous layers at pH < 4 and organic layers at pH > 8 .
The TFA salt demonstrates superior solid-state stability over hydrochloride salts under humid conditions, attributed to the hydrophobic CF₃ group shielding the ionic bond from hydrolytic cleavage. Accelerated stability studies (40°C/75% RH) show <0.5% degradation after 30 days when stored in cold-chain conditions (-20°C) . Crucially, the steric bulk of the trifluoroacetate anion prevents close packing in the crystal lattice, reducing hygroscopicity—a common limitation in aliphatic amine salts [4].
Table 2: Protonation Dynamics of Spirocyclic Amines with Trifluoroacetic Acid
Protonation Site | pKₐH of Free Base | TFA Salt Stoichiometry | Solubility in Water (mg/mL) | Storage Recommendations |
---|---|---|---|---|
Tertiary aliphatic amine (6-Azaspiro[4.5]decan-9-one) | 10.2-10.7 | 1:1 | 42.5 ± 3.1 | -20°C, desiccated |
Primary aliphatic amine (8-Amino-2-azaspiro[4.5]decan-1-one) | 8.9-9.3 | 1:1 | 68.9 ± 4.5 | 2-8°C, inert atmosphere |
Lactam nitrogen (2-Azaspiro[4.5]decan-1-one) | 0.5-1.0 | No stable salt | <5 | Not applicable |
Replacement of the spirocyclic carbon, nitrogen, or oxygen atoms generates analogues with distinct physicochemical and biological profiles:
6-Oxa-9-azaspiro[4.5]decane (C₈H₁₅NO, MW 141.21): Substituting the ketone oxygen with a methylene unit and the nitrogen with oxygen yields a tetrahydropyran-piperidine hybrid. This analogue exhibits enhanced conformational flexibility, evidenced by Predicted Collision Cross Section (CCS) values of 131.3 Ų for [M+H]⁺ vs. 125.1 Ų for the ketone-containing parent. The ether oxygen cannot be protonated, reducing aqueous solubility (9.2 mg/mL vs. 42.5 mg/mL for the TFA salt) but improving blood-brain barrier permeability (log P = 1.8 vs. 0.3) [2] [7].
8-Methyl-6-azaspiro[4.5]decan-9-one (C₁₀H₁₇NO, MW 167.25): Methylation at C8 introduces steric bias, favoring equatorial orientation of the ketone and altering hydrogen-bonding capacity. Molecular modeling indicates a 30° tilt in the carbonyl dipole moment relative to the unsubstituted parent, potentially influencing protein-ligand interactions [8].
Functionalized Derivatives: Carboxamide derivatives (e.g., 6-Oxa-9-azaspiro[4.5]decane-9-carboxamide, C₉H₁₆N₂O₂) demonstrate how side-chain modifications exploit the spiro scaffold's rigidity. The primary amide extends into solvent-exposed regions when bound to enzymes, a feature leveraged in protease inhibitors [10]. Thia-azaspiro analogues (e.g., 1-thia-4-azaspiro[4.5]decan-3-one) exhibit notable antitubercular activity (MIC = 0.49–0.56 µg/mL against M. tuberculosis), underscoring the pharmacophore versatility of the spiro[4.5]decane core [9].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: